2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole
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Overview
Description
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position, a fluorine atom at the 4-position, and a phenyl group at the 1-position
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the presence of functional groups, such as the chloromethyl and fluoro groups in this case.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic substitution reactions . In these reactions, the compound may bind to its target, causing a change in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The compound could potentially affect the function of these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The presence of the chloromethyl and fluoro groups could potentially influence the compound’s bioavailability .
Result of Action
Based on the known effects of benzimidazole derivatives, the compound could potentially influence cellular processes by interacting with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine, chloroacetic acid, and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the phenyl group.
Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Oxidation Products: Oxidation can yield benzimidazole derivatives with various functional groups such as carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of benzimidazole derivatives with reduced functional groups such as alcohols or amines.
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylbenzimidazole: Similar in structure but lacks the fluorine atom and phenyl group, which can affect its reactivity and biological activity.
2-(Chloromethyl)-4-fluorobenzimidazole: Similar but lacks the phenyl group, which can influence its chemical properties and applications.
2-(Chloromethyl)-1-phenylbenzimidazole: Similar but lacks the fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry, offering a balance of reactivity and stability that is not found in its analogs .
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-13-17-14-11(16)7-4-8-12(14)18(13)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOVWLGWBIWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)N=C2CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183820-16-7 |
Source
|
Record name | 2-(chloromethyl)-4-fluoro-1-phenyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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